5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide
Description
This compound features a tetrahydroquinazoline-dione core substituted with a dipropylcarbamoylmethyl group at position 1 and a pentanamide side chain terminating in a furfurylmethyl moiety.
Properties
IUPAC Name |
5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-3-14-28(15-4-2)24(32)19-30-22-12-6-5-11-21(22)25(33)29(26(30)34)16-8-7-13-23(31)27-18-20-10-9-17-35-20/h5-6,9-12,17H,3-4,7-8,13-16,18-19H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDABERBNMOZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the dipropylamino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the furylmethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A specific study demonstrated that a related compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway .
-
Antimicrobial Properties :
- The furan moiety present in the compound has been associated with antimicrobial activity. Research has shown that compounds containing furan derivatives can effectively inhibit the growth of various bacterial strains .
- In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
-
Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory pathways has been investigated. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
- Case studies have shown promising results in animal models of arthritis where treatment with similar compounds resulted in decreased joint swelling and pain .
Pharmacological Insights
-
Mechanism of Action :
- The pharmacological effects of this compound may be attributed to its interaction with specific biological targets such as enzymes involved in cancer progression or inflammation. For example, it may act as an inhibitor of certain kinases or transcription factors critical for tumor survival .
- Its dual functionality—acting both on cancerous cells and microbial pathogens—highlights its versatility as a therapeutic agent.
- Synergistic Effects :
Data Table: Summary of Biological Activities
Case Studies
-
Breast Cancer Research :
- A study conducted on the effects of tetrahydroquinazoline derivatives demonstrated significant inhibition of breast cancer cell proliferation when treated with the compound under investigation. The study utilized various assays to measure cell viability and apoptosis markers, confirming its potential as an anticancer agent .
- Infection Models :
Mechanism of Action
The mechanism of action of 5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds from diverse sources:
Key Structural and Functional Differences:
Core Heterocycles: The target compound’s tetrahydroquinazoline-dione core distinguishes it from triazoles (e.g., triazofenamide, ) and isoindoline-diones (e.g., CF2, ). Quinazolinones are associated with diverse bioactivities, including kinase and protease inhibition, whereas triazoles are common in agrochemicals. The furopyridine core in ’s compound shares aromaticity with the target’s furan substituent but lacks the fused bicyclic system.
Substituent Profiles :
- The dipropylcarbamoyl group in the target compound increases lipophilicity compared to the sulfamoyl groups in CF2–CF4 analogs , which may enhance blood-brain barrier penetration.
- The furfurylmethyl side chain contrasts with ’s pyrimidinyl cyclopropylcarbamoyl group , suggesting divergent target selectivity (e.g., furans vs. pyrimidines in nucleotide-binding pockets).
Synthetic Approaches :
- Amide bond formation in the target compound may employ coupling reagents like HATU (used in ), whereas triazofenamide synthesis likely involves triazole ring cyclization .
Biological Implications: Triazoles in are fungicidal via cytochrome P450 inhibition , whereas isoindoline-diones () may act as sulfonamide enzyme inhibitors . The target’s quinazolinone core is more aligned with kinase or phosphatase modulation.
Biological Activity
The compound 5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide is a novel synthetic molecule with potential therapeutic applications. Its structure includes a quinazoline core and a furan moiety, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
- Molecular Formula : C₁₈H₃₁N₃O₅
- Molecular Weight : 357.46 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research on the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies have demonstrated that derivatives containing the furan moiety exhibit significant antimicrobial properties. For example:
- Furan Derivatives : Compounds similar to the furan component of our target compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL .
Anticancer Potential
The quinazoline derivatives are known for their anticancer properties:
- Mechanism of Action : Quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, they may target the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, certain quinazoline derivatives have demonstrated selectivity for COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to our target molecule:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
